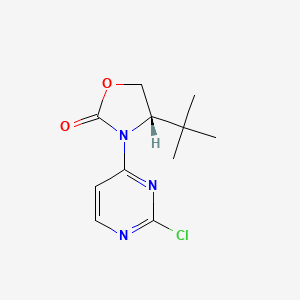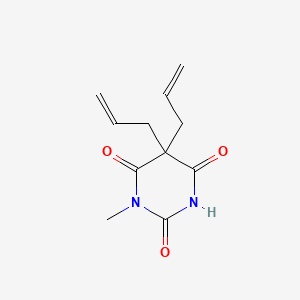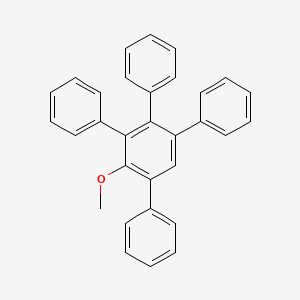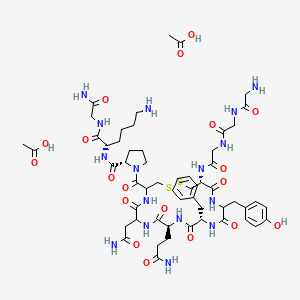![molecular formula C13H10O3 B14756914 6H-Dibenzo[d,g][1,3,6]trioxocine CAS No. 323-92-2](/img/structure/B14756914.png)
6H-Dibenzo[d,g][1,3,6]trioxocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Dibenzo[d,g][1,3,6]trioxocine is a heterocyclic compound that features a unique trioxocine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of two benzene rings fused to a central trioxocine ring, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenzo[d,g][1,3,6]trioxocine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2’-dihydroxybiphenyl with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, leading to the cyclization and formation of the trioxocine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6H-Dibenzo[d,g][1,3,6]trioxocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
6H-Dibenzo[d,g][1,3,6]trioxocine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6H-Dibenzo[d,g][1,3,6]trioxocine and its derivatives often involves interactions with specific molecular targets. For example, as an enzyme inhibitor, the compound can bind to the active site of the enzyme, blocking its activity. The trioxocine ring system can also interact with biological membranes, affecting their integrity and function. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
6H-Dibenzo[c,e][1,2]oxaphosphinine: Similar in structure but contains a phosphorus atom.
6H-Dibenzo[b,d]thiopyran: Contains a sulfur atom instead of oxygen.
6H-Benzo[c]chromene: Features a chromene ring system.
Uniqueness
6H-Dibenzo[d,g][1,3,6]trioxocine is unique due to its trioxocine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
323-92-2 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
benzo[d][1,3,6]benzotrioxocine |
InChI |
InChI=1S/C13H10O3/c1-3-7-12-10(5-1)14-9-15-11-6-2-4-8-13(11)16-12/h1-8H,9H2 |
InChI Key |
PRNKYEKPAXEZIY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC=C2OC3=CC=CC=C3O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


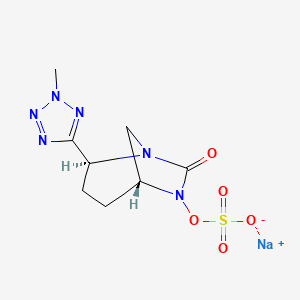
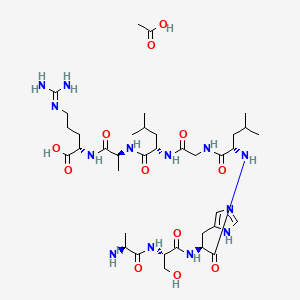
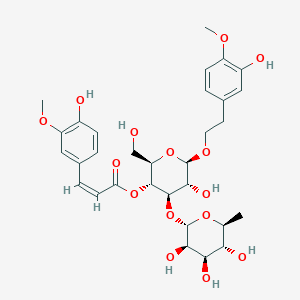
![Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)](/img/structure/B14756851.png)
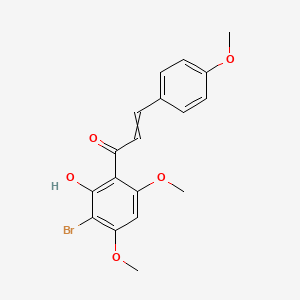


![5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B14756868.png)
